Resorcinolnaphthalein

Description

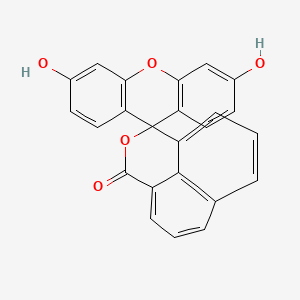

Structure

3D Structure

Properties

IUPAC Name |

3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOFHGOGJGQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320062 | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41307-63-5 | |

| Record name | NSC354317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Resorcinolnaphthalein synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Resorcinolnaphthalein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a significant organic compound with the CAS Number 41307-63-5, has garnered attention in biomedical research, particularly for its role as a specific angiotensin-converting enzyme 2 (ACE2) enhancer. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details a plausible experimental protocol for its synthesis based on established chemical reactions for analogous compounds. Furthermore, it outlines the key analytical techniques for its characterization and presents a compilation of its known physicochemical properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the chemical formula C₂₄H₁₄O₅, is a complex organic molecule that has demonstrated significant biological activity. Its potential to enhance the activity of ACE2 makes it a compound of interest for investigations into hypertension and renal fibrosis. A thorough understanding of its synthesis and a complete characterization of its physical and chemical properties are paramount for its application in research and development. This guide addresses the current knowledge gap by providing a detailed theoretical synthesis protocol and a framework for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be theoretically achieved through a Friedel-Crafts acylation reaction. This classic and versatile method involves the condensation of an aromatic compound with an anhydride (B1165640) in the presence of a Lewis acid catalyst. For this compound, the precursors are resorcinol (B1680541) and 1,8-naphthalic anhydride.

Experimental Protocol: Acid-Catalyzed Condensation

This protocol is based on the well-established synthesis of similar phthalein and xanthene dyes.

Materials:

-

Resorcinol (2 molar equivalents)

-

1,8-Naphthalic anhydride (1 molar equivalent)

-

Concentrated Sulfuric Acid (as catalyst)

-

Anhydrous solvent (e.g., nitrobenzene (B124822) or excess molten resorcinol)

-

Sodium hydroxide (B78521) solution (for work-up)

-

Hydrochloric acid (for precipitation)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,8-naphthalic anhydride and a twofold molar excess of resorcinol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The reaction is typically exothermic.

-

Heating: Heat the reaction mixture to a temperature range of 120-150°C. The exact temperature and reaction time will need to be optimized, but a duration of 2-4 hours is a reasonable starting point. The reaction should be monitored by thin-layer chromatography (TLC) to determine its completion.

-

Work-up: After cooling to room temperature, the solidified reaction mass is dissolved in a dilute aqueous solution of sodium hydroxide. This step converts the acidic product into its soluble sodium salt.

-

Precipitation: The alkaline solution is then filtered to remove any insoluble impurities. The filtrate is subsequently acidified with hydrochloric acid, leading to the precipitation of the crude this compound.

-

Purification: The crude product is collected by filtration, washed with water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via acid-catalyzed condensation.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 41307-63-5 |

| Molecular Formula | C₂₄H₁₄O₅ |

| Molecular Weight | 382.36 g/mol |

| Appearance | Solid |

| Color | Light yellow to orange |

| Solubility in DMSO | 100 mg/mL |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons will provide definitive proof of the correct isomer formation.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy will determine the absorption maxima of this compound in different solvents, providing information about its electronic transitions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized product.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized this compound and for monitoring the progress of the synthesis reaction.

Thermal Analysis

-

Melting Point Determination: The melting point is a key physical constant that can be used to assess the purity of the final product. A sharp and well-defined melting point is indicative of a pure compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. While a specific, published experimental protocol for its synthesis remains elusive, the proposed method based on Friedel-Crafts acylation offers a scientifically sound starting point for its preparation. The outlined characterization techniques are essential for verifying the structure and purity of the resulting compound. This information is critical for ensuring the reliability and reproducibility of future research and development activities involving this promising ACE2 enhancer. Further experimental work is necessary to optimize the synthesis protocol and to generate a complete set of quantitative characterization data.

The Mechanism of Action of Resorcinolnaphthalein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinolnaphthalein has emerged as a molecule of interest for its potential therapeutic applications, primarily attributed to its activity as an enhancer of Angiotensin-Converting Enzyme 2 (ACE2). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role within the Renin-Angiotensin System (RAS). This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.

Core Mechanism of Action: ACE2 Enhancement

This compound is characterized as a specific enhancer of ACE2, a critical enzyme in the Renin-Angiotensin System (RAS).[1] The primary function of ACE2 is to counterbalance the classical RAS pathway by converting Angiotensin II (Ang II), a potent vasoconstrictor, into Angiotensin-(1-7) (Ang-(1-7)), which has vasodilatory and protective effects.[2][3] this compound's therapeutic potential stems from its ability to augment this protective arm of the RAS.

The activation of ACE2 by this compound initiates a cascade of events that collectively contribute to its physiological effects. By increasing the catalytic activity of ACE2, this compound leads to a decrease in the levels of Ang II and a corresponding increase in the levels of Ang-(1-7).[4] This shift in the Ang II/Ang-(1-7) balance is central to the observed benefits in preclinical models of cardiovascular diseases, such as hypertension and pulmonary arterial hypertension.[1][4]

However, it is important to note that some studies have raised questions about the direct activating effect of certain small molecules on ACE2, suggesting the possibility of ACE2-independent mechanisms of action for compounds with similar profiles.[5] Therefore, while the predominant view supports this compound as an ACE2 enhancer, further research is warranted to fully elucidate its molecular interactions.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

| Parameter | Value | Cell/System | Reference |

| EC50 | 19.5 μM | In vitro ACE2 activity assay | [1] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Signaling Pathways

The mechanism of action of this compound is primarily understood through its modulation of the Renin-Angiotensin System.

The Renin-Angiotensin System (RAS) and the Role of this compound

The following diagram illustrates the canonical RAS pathway and the intervention point of this compound.

Caption: The Renin-Angiotensin System and this compound's point of intervention.

Downstream Effects on Cellular Signaling

Emerging evidence suggests that the effects of this compound-mediated ACE2 activation extend to intracellular signaling pathways. In the context of pulmonary arterial hypertension, activation of the ACE2/Ang-(1-7)/Mas receptor axis has been linked to the Hippo/YAP signaling pathway, promoting apoptosis of pulmonary arterial cells and thereby mitigating vascular remodeling.[2]

Caption: Downstream signaling effects of this compound in pulmonary arterial hypertension.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary to the conducting laboratories. However, based on the cited literature, the following methodologies are central to investigating the mechanism of action of this compound.

In Vitro ACE2 Activity Assay

This assay is fundamental to quantifying the direct effect of this compound on ACE2 enzymatic activity.

Principle: A fluorogenic substrate for ACE2 is used. Cleavage of the substrate by ACE2 results in the release of a fluorophore, and the resulting fluorescence is proportional to enzyme activity. The effect of this compound is determined by measuring the change in fluorescence in its presence compared to a control.

General Protocol:

-

Reagents and Materials: Recombinant human ACE2, fluorogenic ACE2 substrate, assay buffer, this compound stock solution, 384-well black plates, fluorescence plate reader.

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 384-well plate, add the ACE2 enzyme solution. c. Add the this compound dilutions to the wells. d. Incubate for a predetermined time at 37°C. e. Initiate the reaction by adding the fluorogenic ACE2 substrate. f. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: The rate of increase in fluorescence is calculated for each concentration of this compound. The data is then plotted as percent activation against the log of the compound concentration to determine the EC50 value.

Caption: General workflow for an in vitro ACE2 activity assay.

Western Blotting for Protein Expression

Western blotting is employed to assess the levels of key proteins in the RAS pathway in response to treatment with this compound.

Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

General Protocol:

-

Sample Preparation: Homogenize tissues or lyse cells treated with this compound and control vehicle to extract total protein. Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).

-

Antibody Incubation: a. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., ACE2, ACE, Ang II). b. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Quantification

ELISA is a highly sensitive method used to quantify the levels of Ang II and Ang-(1-7) in biological samples.

Principle: A specific capture antibody for the target peptide is coated onto a microplate. The sample is added, and the peptide binds to the antibody. A detection antibody, also specific for the peptide, is added, followed by a substrate that produces a colorimetric signal proportional to the amount of peptide present.

General Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody against Ang II or Ang-(1-7).

-

Blocking: Block the remaining protein-binding sites in the coated wells.

-

Sample Incubation: Add standards and samples (e.g., plasma, tissue homogenates) to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase conjugate.

-

Substrate Addition: Add a TMB substrate solution to develop the color.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Analysis: Generate a standard curve and calculate the concentration of the peptide in the samples.

Conclusion

This compound acts as an enhancer of ACE2, thereby modulating the Renin-Angiotensin System to favor the protective ACE2/Ang-(1-7)/Mas receptor axis. This mechanism underlies its potential for treating cardiovascular diseases. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound and similar molecules. Future studies should aim to provide more detailed structural and mechanistic insights into its interaction with ACE2 and explore its effects in a wider range of disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. ACE2: a key modulator of the renin-angiotensin system and pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Resorcinolnaphthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Resorcinolnaphthalein, a compound noted for its potential as a specific angiotensin-converting enzyme 2 (ACE2) enhancer.[1] While detailed spectroscopic data for this compound is not extensively published, this document presents a hypothetical, yet chemically plausible, spectroscopic profile based on the analysis of analogous phthalein dyes and resorcinol (B1680541) derivatives. The guide includes detailed experimental protocols for its synthesis and subsequent spectroscopic characterization using UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are summarized in clear, tabular formats, and key processes are visualized using Graphviz diagrams.

Chemical Structure of this compound

This compound is a phthalein dye synthesized from the condensation of resorcinol and naphthalic anhydride (B1165640). Its chemical structure is fundamental to its spectroscopic properties.

Caption: Chemical Structure of this compound.

Hypothetical Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction between resorcinol and naphthalic anhydride in the presence of a Lewis acid catalyst.

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 11.0 g (0.1 mol) of resorcinol and 19.8 g (0.1 mol) of 1,8-naphthalic anhydride.

-

Solvent and Catalyst Addition: Add 100 mL of anhydrous nitrobenzene (B124822) as the solvent. While stirring, slowly add 20 g of anhydrous zinc chloride as the catalyst.[2]

-

Reaction: Heat the mixture to 120-130°C in an oil bath and maintain this temperature for 4-5 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold 2 M hydrochloric acid with vigorous stirring to precipitate the crude product.

-

Purification: Filter the crude product and wash it with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system, such as ethanol-water, to obtain purified this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 60°C for 24 hours.

Spectroscopic Analysis

The extended π-conjugation and the presence of auxochromic hydroxyl groups in this compound are expected to give rise to distinct spectroscopic signatures.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Ethanol | 495 | 35,000 |

| DMSO | 505 | 38,000 |

| 0.1 M NaOH | 550 | 55,000 |

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions in the desired solvents to obtain concentrations in the range of 1-10 µg/mL.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra from 200 to 800 nm, using the respective solvent as a blank. Determine the wavelength of maximum absorbance (λmax).

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Fluorescence spectroscopy can provide insights into the emission properties of this compound upon excitation with a suitable wavelength.

Table 2: Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

| Ethanol | 495 | 520 | 0.15 |

| DMSO | 505 | 535 | 0.12 |

| 0.1 M NaOH | 550 | 580 | 0.25 |

-

Sample Preparation: Prepare dilute solutions of this compound (absorbance < 0.1 at the excitation wavelength) in the desired solvents.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Record the emission spectra by exciting the sample at its absorption maximum (λmax). A synchronous scan, where the difference between the excitation and emission wavelengths is kept constant, can also be performed to obtain narrower spectral features.[3]

The following Jablonski diagram illustrates the electronic and photophysical transitions that occur during absorption and fluorescence.

Caption: Jablonski Diagram for Photophysical Processes.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 3: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | s | 2H | Ar-OH |

| 8.10 | d | 2H | Naphthyl H |

| 7.85 | t | 2H | Naphthyl H |

| 7.50 | d | 2H | Naphthyl H |

| 6.80 | d | 2H | Resorcinol H |

| 6.55 | dd | 2H | Resorcinol H |

| 6.40 | d | 2H | Resorcinol H |

Table 4: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O (lactone) |

| 158.0 | C-OH |

| 152.0 | C (ipso, attached to lactone) |

| 135.0 - 120.0 | Naphthyl and Resorcinol C |

| 115.0 - 105.0 | Resorcinol C |

| 90.0 | Spiro C |

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 500 MHz).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, it is important to ensure a sufficient relaxation delay to obtain quantitative data.[4] Various 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of signals.[5]

Conclusion

This technical guide outlines the fundamental spectroscopic characterization of this compound. The provided hypothetical data, based on the analysis of similar compounds, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for the synthesis and spectroscopic analysis of this and other related phthalein dyes. These spectroscopic techniques are crucial for confirming the structure, assessing the purity, and understanding the electronic properties of this compound, which are essential for its potential applications in drug development and other scientific fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-depth Quantum Chemical Studies of Resorcinolnaphthalein: A Technical Guide

Despite a comprehensive search of scientific literature, no specific quantum chemical studies on Resorcinolnaphthalein have been identified. While research exists on related compounds and the broader class of xanthene dyes, detailed computational analyses providing quantitative data, experimental protocols, and signaling pathways specifically for this compound are not publicly available at this time.

This guide, therefore, serves as a foundational resource, outlining the theoretical framework and potential methodologies that would be employed in such a study, based on research into structurally similar molecules. It is intended for researchers, scientists, and drug development professionals interested in initiating or understanding the computational investigation of this compound.

Theoretical Background and Potential Research Avenues

This compound, a notable angiotensin-converting enzyme 2 (ACE2) enhancer, possesses a complex spiro-fused xanthene architecture. Quantum chemical studies would be invaluable in elucidating its electronic structure, reactivity, and spectroscopic properties, thereby providing insights into its mechanism of action as an ACE2 activator.

Potential areas of investigation would include:

-

Molecular Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

-

Electronic Structure Analysis: Calculating properties such as orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution to understand reactivity and intermolecular interactions.

-

Spectroscopic Simulations: Predicting theoretical UV-Vis, IR, and Raman spectra to aid in the interpretation of experimental data.

-

Reaction Mechanism Studies: Investigating the pathways of chemical reactions involving this compound.

-

Docking and Molecular Dynamics Simulations: Modeling the interaction of this compound with the ACE2 enzyme to understand the binding mechanism at an atomic level.

Proposed Computational Methodologies

Based on studies of similar xanthene dyes and other bioactive molecules, a typical computational protocol for this compound would involve the following steps:

Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: Density Functional Theory (DFT) is a common and effective method for systems of this size. Functionals: B3LYP, M06-2X, or ωB97X-D are frequently used for their balance of accuracy and computational cost. Basis Sets: Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) would be appropriate. Solvation Model: To simulate a biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) would be necessary, using water as the solvent.

A generalized workflow for such a computational study is depicted below.

Anticipated Data Presentation

Were such studies available, the quantitative data would be summarized in tables for clarity and comparative analysis. Examples of such tables are provided below as templates.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Unit |

| Ground State Energy | TBD | Hartrees |

| HOMO Energy | TBD | eV |

| LUMO Energy | TBD | eV |

| HOMO-LUMO Gap | TBD | eV |

| Dipole Moment | TBD | Debye |

| Polarizability | TBD | a.u. |

| Mulliken Atomic Charges | TBD | e |

| (Selected Atoms) |

Table 2: Theoretical Vibrational Frequencies and Assignments

| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | TBD | TBD | TBD | TBD |

| 2 | TBD | TBD | TBD | TBD |

| ... | ... | ... | ... | ... |

Table 3: Simulated Electronic Transitions (UV-Vis)

| Transition | Wavelength (nm) | Oscillator Strength | Major Contributions |

| 1 | TBD | TBD | TBD |

| 2 | TBD | TBD | TBD |

| ... | ... | ... | ... |

Visualization of Molecular Interactions

A critical aspect of understanding this compound's function as an ACE2 enhancer would be visualizing its interaction with the enzyme's binding site. A hypothetical signaling pathway diagram illustrating this interaction is presented below.

Conclusion and Future Outlook

While direct quantum chemical studies on this compound are currently lacking in the scientific literature, the theoretical framework and computational methodologies are well-established. Such research would provide invaluable, atomistic-level insights into the structure, reactivity, and biological activity of this promising ACE2 enhancer. The templates and workflows provided in this guide are intended to serve as a starting point for future computational investigations that will undoubtedly contribute to a deeper understanding of this compound's therapeutic potential. It is anticipated that as computational resources become more accessible, such studies will be undertaken, filling the current knowledge gap.

Methodological & Application

Application Notes and Protocols for Resorcinolnaphthalein as an ACE2 Enhancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme 2 (ACE2) is a critical enzyme in the Renin-Angiotensin System (RAS), playing a protective role in cardiovascular and renal health by converting angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide angiotensin-(1-7)[1]. Small molecule enhancers of ACE2 activity, such as Resorcinolnaphthalein, represent a promising therapeutic strategy for conditions like hypertension, pulmonary arterial hypertension (PAH), and renal fibrosis.

This compound has been identified as a specific enhancer of ACE2, with a reported half-maximal effective concentration (EC50) of 19.5 µM[2]. However, the precise mechanism of its action is a subject of ongoing research, with some studies suggesting a direct enzymatic activation and others pointing towards an ACE2-independent pathway[3][4]. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its effects on ACE2 activity and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its effects.

Table 1: In Vitro Activity of this compound

| Compound | Target | EC50 (µM) | Assay Type | Reference |

| This compound | ACE2 | 19.5 | Enzymatic Activity Assay | [2] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension

| Treatment Group | Mean Pulmonary Arterial Pressure (mmHg) | Key Findings | Reference |

| PAH Model | 45 | Established severe PAH. | [1] |

| PAH + this compound | Reduced | Reduced pulmonary arterial pressure, right ventricular hypertrophy, and neointimal formation. | [1] |

| PAH + this compound + A-779 (Mas receptor antagonist) | Effects Abolished | The beneficial effects of this compound were abolished, suggesting a mechanism involving the Ang-(1-7)/Mas receptor axis. | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and experimental procedures, the following diagrams have been generated.

Caption: Proposed mechanism of this compound in the Renin-Angiotensin System.

Caption: Experimental workflow for screening and validating ACE2 enhancers.

Experimental Protocols

Protocol 1: In Vitro Fluorometric ACE2 Activity Assay

This protocol is adapted from commercially available ACE2 activity assay kits and can be used to determine the effect of this compound on ACE2 enzymatic activity[5][6].

Materials:

-

Recombinant human ACE2 enzyme

-

ACE2 assay buffer

-

Fluorogenic ACE2 substrate (e.g., MCA-based peptide)

-

This compound

-

ACE2 specific inhibitor (for control)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 320/420 nm or 330/390 nm depending on the substrate)[5][7]

-

DMSO (for dissolving this compound)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the recombinant ACE2 enzyme to the desired concentration in ACE2 assay buffer.

-

Prepare a working solution of the ACE2 substrate in assay buffer according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add 50 µL of diluted ACE2 enzyme and 5 µL of the this compound dilution.

-

Positive Control Well: Add 50 µL of diluted ACE2 enzyme and 5 µL of assay buffer (or DMSO vehicle control).

-

Negative Control (Inhibitor) Well: Add 50 µL of diluted ACE2 enzyme, 5 µL of the ACE2 specific inhibitor.

-

Blank Well: Add 55 µL of assay buffer.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of the ACE2 substrate working solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

-

Normalize the activity in the presence of this compound to the positive control.

-

Plot the percentage of ACE2 activation against the concentration of this compound to determine the EC50 value.

-

Protocol 2: In Vivo Evaluation in a Pulmonary Arterial Hypertension (PAH) Rat Model

This protocol is based on a study investigating the effects of this compound in a rat model of severe PAH[1].

Animals:

-

Male Sprague-Dawley rats

Induction of PAH:

-

Induce severe PAH by a single subcutaneous injection of monocrotaline (B1676716) (MCT)[1].

Experimental Groups:

-

Control Group: Sham-operated rats receiving vehicle.

-

PAH Group: MCT-injected rats receiving vehicle.

-

PAH + this compound Group: MCT-injected rats receiving continuous administration of this compound.

-

PAH + this compound + Inhibitor Group: MCT-injected rats receiving both this compound and an appropriate inhibitor (e.g., A-779 for the Mas receptor) to investigate the mechanism of action.

Drug Administration:

-

Administer this compound via continuous subcutaneous or intraperitoneal injection for a specified period (e.g., 3 weeks)[8]. The optimal dose should be determined in preliminary studies.

Outcome Measures:

-

Hemodynamic Assessment:

-

At the end of the treatment period, measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) using a catheter inserted into the pulmonary artery.

-

-

Right Ventricular Hypertrophy:

-

Calculate the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).

-

-

Biomarker Analysis:

-

Histopathological Analysis:

-

Perfuse and fix the lungs for histological examination.

-

Assess pulmonary vascular remodeling by measuring the medial wall thickness of small pulmonary arteries.

-

Protocol 3: Verification of Direct ACE2 Enhancement vs. ACE2-Independent Effects

Given the conflicting reports on the mechanism of action of this compound, this protocol is designed to differentiate between direct enzymatic enhancement and potential ACE2-independent effects.

Part A: In Vitro Angiotensin II Conversion Assay

Objective: To directly measure the effect of this compound on the conversion of Ang II to Ang-(1-7) by ACE2.

Procedure:

-

Incubate recombinant human ACE2 with a known concentration of Ang II in the presence and absence of varying concentrations of this compound.

-

After a defined incubation period, stop the reaction.

-

Quantify the levels of both Ang II and the product, Ang-(1-7), using a validated LC-MS/MS method for accurate peptide quantification[10][11].

-

An increase in the Ang-(1-7)/Ang II ratio in the presence of this compound would support a direct enhancement of ACE2 catalytic activity.

Part B: In Vivo Study in ACE2 Knockout (KO) Mice

Objective: To determine if the physiological effects of this compound are dependent on the presence of ACE2[3][4].

Procedure:

-

Use ACE2 KO mice and wild-type (WT) littermates.

-

Induce hypertension using a model such as Ang II infusion.

-

Administer this compound or vehicle to both WT and ACE2 KO mice.

-

Monitor blood pressure continuously.

-

If this compound lowers blood pressure in WT mice but has no effect in ACE2 KO mice, it would strongly suggest an ACE2-dependent mechanism. Conversely, a similar blood pressure-lowering effect in both genotypes would indicate an ACE2-independent mechanism[4][12].

Conclusion

This compound is a valuable tool for studying the therapeutic potential of ACE2 enhancement. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. It is crucial to consider the conflicting evidence regarding its direct interaction with ACE2 and to incorporate experiments, such as those outlined in Protocol 3, to elucidate its precise mode of action in any given experimental system. Careful experimental design and data interpretation will be essential for advancing our understanding of this and other potential ACE2-modulating compounds.

References

- 1. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based identification of small-molecule angiotensin-converting enzyme 2 activators as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin-converting enzyme 2-independent action of presumed angiotensin-converting enzyme 2 activators: studies in vivo, ex vivo, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. abcam.cn [abcam.cn]

- 7. eurogentec.com [eurogentec.com]

- 8. Angiotensin-converting enzyme 2 activation suppresses pulmonary vascular remodeling by inducing apoptosis through the Hippo signaling pathway in rats with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

Resorcinolnaphthalein: A Novel ACE2 Enhancer for Renal Fibrosis Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway of chronic kidney disease (CKD) leading to end-stage renal failure.[1] The Renin-Angiotensin System (RAAS) is a critical regulator of this process, with Angiotensin II (Ang II) being a potent pro-fibrotic mediator.[2][3] Resorcinolnaphthalein has been identified as a specific enhancer of Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme that counteracts the pro-fibrotic effects of Ang II.[4] By activating ACE2 with an EC50 value of 19.5 μM, this compound presents a promising tool for investigating the therapeutic potential of enhancing the protective arm of the RAAS in renal fibrosis.[4]

Mechanism of Action

This compound functions by allosterically activating ACE2, thereby increasing its catalytic efficiency.[4] Enhanced ACE2 activity leads to the conversion of the pro-fibrotic peptide Angiotensin II into the anti-fibrotic peptide Angiotensin-(1-7). Ang-(1-7) then acts through its receptor, Mas, to mediate protective effects, including anti-inflammatory, anti-proliferative, and anti-fibrotic actions. This shifts the balance of the RAAS away from the pro-fibrotic ACE/Ang II/AT1 receptor axis towards the protective ACE2/Ang-(1-7)/Mas receptor axis. The downstream effects of this shift include the attenuation of key pro-fibrotic signaling pathways such as the Transforming Growth Factor-β (TGF-β)/Smad pathway.[2]

Applications in Renal Fibrosis Research

-

In Vitro Studies: this compound can be utilized in cultured renal cells (e.g., proximal tubular cells, fibroblasts) to investigate its ability to counteract TGF-β1-induced fibrosis. Key endpoints for these studies would include the assessment of fibrosis markers such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin expression.

-

In Vivo Animal Models: In established animal models of renal fibrosis, such as Unilateral Uteral Obstruction (UUO) or adenine-induced nephropathy, this compound can be administered to evaluate its therapeutic efficacy. Assessment would involve histological analysis of kidney sections for collagen deposition, immunohistochemical staining for fibrosis markers, and measurement of kidney function parameters.

-

Drug Discovery and Development: As a known ACE2 activator, this compound can serve as a reference compound in high-throughput screening assays aimed at identifying novel and more potent ACE2 enhancers for the treatment of renal fibrosis.

Signaling Pathways and Experimental Workflow

Figure 1: Mechanism of this compound in the RAAS pathway.

Figure 2: General workflow for in vivo studies.

Experimental Protocols

In Vitro Model of TGF-β1-Induced Fibrosis in Human Kidney Cells (HK-2)

This protocol describes how to induce a fibrotic phenotype in the human proximal tubular epithelial cell line HK-2 using TGF-β1 and to test the anti-fibrotic potential of this compound.

Materials:

-

Human Kidney-2 (HK-2) cells

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Recombinant human TGF-β1

-

This compound

-

PBS (phosphate-buffered saline)

-

Trypsin-EDTA

-

6-well plates

-

Reagents for RNA extraction, qRT-PCR, and Western blotting

Procedure:

-

Cell Culture: Culture HK-2 cells in DMEM/F12 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed HK-2 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Starvation: Once confluent, starve the cells in serum-free medium for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µM) for 1 hour.

-

Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the control group) and incubate for 48 hours.

-

Include the following groups: Control (vehicle), TGF-β1 only, this compound only, and TGF-β1 + this compound.

-

-

Harvesting:

-

For RNA analysis: Wash cells with PBS and lyse directly in the well using a suitable lysis buffer for RNA extraction.

-

For protein analysis: Wash cells with PBS, scrape, and centrifuge. Lyse the cell pellet in RIPA buffer.

-

-

Analysis:

-

qRT-PCR: Analyze the mRNA expression of fibrotic markers such as COL1A1 (Collagen I), ACTA2 (α-SMA), and FN1 (Fibronectin).

-

Western Blot: Analyze the protein expression of α-SMA, Collagen I, and key signaling proteins like phosphorylated Smad3.

-

In Vivo Model of Unilateral Ureteral Obstruction (UUO) in Mice

The UUO model is a well-established method for inducing rapid and progressive renal fibrosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for this compound (e.g., DMSO and PEG300)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Suture material

Procedure:

-

Animal Groups: Divide mice into three groups: Sham-operated, UUO + Vehicle, and UUO + this compound.

-

UUO Surgery:

-

Anesthetize the mouse.

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points.

-

Suture the incision.

-

In sham-operated animals, the ureter is mobilized but not ligated.

-

-

Treatment:

-

Administer this compound (dose to be determined by pilot studies, e.g., 1-10 mg/kg) or vehicle daily by oral gavage or intraperitoneal injection, starting one day before or on the day of UUO surgery.

-

-

Sacrifice and Tissue Collection:

-

At a predetermined time point (e.g., 7 or 14 days post-UUO), euthanize the mice.

-

Perfuse the kidneys with PBS.

-

Harvest the obstructed (left) and contralateral (right) kidneys.

-

-

Analysis:

-

Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition.

-

Immunohistochemistry: Stain kidney sections for α-SMA and Collagen I.

-

Biochemical Analysis: Use the remaining kidney tissue for qRT-PCR and Western blot analysis as described in the in vitro protocol.

-

Quantitative Data Summary

As no direct studies on this compound for renal fibrosis are currently available, the following table presents hypothetical data based on the expected outcomes of the proposed experiments. This table is for illustrative purposes to guide researchers in their data presentation.

| Parameter | Control/Sham | TGF-β1/UUO + Vehicle | TGF-β1/UUO + this compound | p-value |

| In Vitro (Relative mRNA Expression) | ||||

| COL1A1 | 1.0 ± 0.2 | 5.2 ± 0.6 | 2.5 ± 0.4 | <0.01 |

| ACTA2 | 1.0 ± 0.1 | 6.8 ± 0.9 | 3.1 ± 0.5 | <0.01 |

| In Vivo (Fibrotic Area %) | ||||

| Masson's Trichrome | 2.1 ± 0.5 | 25.4 ± 3.1 | 12.8 ± 2.5 | <0.001 |

| α-SMA Positive Area | 1.5 ± 0.4 | 18.9 ± 2.7 | 8.7 ± 1.9 | <0.001 |

Disclaimer: The quantitative data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary.

This compound, as a specific ACE2 enhancer, holds significant potential as a research tool to explore the therapeutic benefits of activating the protective arm of the RAAS in the context of renal fibrosis. The provided application notes and protocols offer a framework for researchers to investigate the anti-fibrotic effects of this compound in both in vitro and in vivo models. Further studies are warranted to elucidate the precise mechanisms and therapeutic efficacy of this compound in preventing the progression of chronic kidney disease.

References

- 1. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental model of unilateral ureteral obstruction reproduces key events of chronic kidney disease: From mice to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal Unilateral Ureteral Obstruction: A Mice Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Resorcinolnaphthalein Administration In Vivo

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. Resorcinolnaphthalein is not approved for human or veterinary use. All animal experiments must be conducted under ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC). The information provided is based on publicly available data and does not constitute a recommendation for any specific dosage or use.

Application Notes

This compound (CAS No: 41307-63-5) is a small molecule identified as a specific enhancer of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), where it counter-regulates the vasoconstrictive and pro-inflammatory effects of Angiotensin II by converting it to the vasodilatory peptide Angiotensin-(1-7). By enhancing ACE2 activity, this compound has been investigated in preclinical models for its potential therapeutic applications in cardiovascular diseases, particularly hypertension and renal fibrosis.[1][2]

Mechanism of Action

The primary proposed mechanism of action for this compound is the allosteric activation of ACE2, leading to an increased catalytic conversion of Angiotensin II to Angiotensin-(1-7). This shift in the RAS balance is thought to mediate its beneficial cardiovascular effects.[3][4] However, it is important to note that the direct activation of ACE2 by some small molecules, including the related compound xanthenone, has been questioned in subsequent studies, which suggest that their hypotensive effects may be ACE2-independent.[5] Therefore, the precise in vivo mechanism of action of this compound may require further investigation.

Key Research Applications

-

Pulmonary Arterial Hypertension (PAH): Studies have shown that administration of this compound in a rat model of severe PAH reduced pulmonary arterial pressure, right ventricular hypertrophy, and neointimal formation.[3][4]

-

Hypertension and Renal Fibrosis: Due to its effects on the RAS, it is a tool compound for investigating novel therapeutic strategies for hypertension and associated renal fibrosis.[1][2]

Experimental Protocols

Due to the limited number of published in vivo studies, specific dosages for various animal models and administration routes are not well-established. Researchers should perform dose-finding studies to determine the optimal and safe dosage for their specific experimental setup.

Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration

This protocol provides a method for preparing a suspended solution of this compound.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

Vehicle Formulation: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80 for every 1 mL of final solution.

-

Solubilization: Add 100 µL of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

-

Final Suspension: Add 450 µL of saline to the mixture and vortex until a uniform suspension is achieved. The final concentration in this example is 2.08 mg/mL.

Note: It is recommended to prepare this suspension fresh on the day of administration.

Protocol 2: Administration in a Rat Model of Pulmonary Arterial Hypertension

This is a description of the administration method used in a published study, for which a specific dosage was not provided in the abstract.[3][4]

Animal Model:

-

Rats with monocrotaline-induced severe pulmonary arterial hypertension.

Administration Route:

-

Continuous injection. While the specific method of continuous injection was not detailed in the abstract, this is often achieved via surgically implanted osmotic mini-pumps for consistent drug delivery over an extended period.

Experimental Considerations:

-

A sterile solution of this compound in a vehicle suitable for continuous infusion must be prepared.

-

The concentration of the dosing solution and the flow rate of the infusion device will determine the daily dosage (in mg/kg/day).

-

Animals should be closely monitored for any adverse effects following surgery and during the infusion period.

Data Presentation

The following table summarizes the available quantitative data for this compound. The lack of extensive in vivo data highlights the need for further research in this area.

| Parameter | Value | Species/Model | Administration Route | Source(s) |

| EC50 (ACE2 activity) | 19.5 µM | In vitro | N/A | [1][2] |

| In Vivo Dosage | Not specified | Rat (PAH model) | Continuous injection | [3][4] |

| Pharmacokinetics | Data not available | N/A | N/A | |

| Toxicology (LD50) | Data not available | N/A | N/A |

Mandatory Visualization

Signaling Pathway

Caption: The proposed mechanism of this compound in the Renin-Angiotensin System.

Experimental Workflow

Caption: A generalized workflow for conducting in vivo research with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Resorcinolnaphthalein in Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinolnaphthalein has emerged as a noteworthy small molecule in drug discovery, primarily recognized for its specific role as an enhancer of angiotensin-converting enzyme 2 (ACE2) activity.[1][2] ACE2 is a critical enzyme in the renin-angiotensin system (RAS), playing a protective role in cardiovascular health by counteracting the effects of angiotensin II.[3] The discovery of this compound through structure-based virtual screening highlights the power of computational methods in identifying novel modulators of important biological targets.[4] These application notes provide a detailed overview of this compound's primary application, relevant experimental protocols, and the broader context of its constituent scaffolds in drug design.

Core Application: ACE2 Activation

This compound is a specific activator of ACE2, enhancing its enzymatic activity. This property makes it a valuable tool for studying the physiological roles of ACE2 and a potential starting point for the development of therapeutic agents for conditions such as hypertension, renal fibrosis, and pulmonary arterial hypertension.[1][2][5]

Quantitative Data

The potency of this compound as an ACE2 activator has been quantified, providing a benchmark for its biological activity.

| Compound | Target | Parameter | Value | Reference |

| This compound | ACE2 | EC50 | 19.5 µM | [1][2] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Signaling Pathway

The mechanism of action of this compound is centered on the renin-angiotensin system (RAS). By enhancing ACE2 activity, it promotes the conversion of angiotensin II (a vasoconstrictor) to angiotensin-(1-7) (a vasodilator), thereby contributing to a decrease in blood pressure and providing protective effects on the cardiovascular system.

Caption: The Renin-Angiotensin System and the role of this compound.

Experimental Protocols

In Vitro ACE2 Activity Assay (Fluorometric)

This protocol is adapted from commercially available ACE2 activity assay kits and is suitable for testing the effect of small molecule activators like this compound.[2][6][7]

Materials:

-

Recombinant human ACE2 enzyme

-

ACE2 Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, pH 6.5)

-

Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)

-

This compound (dissolved in DMSO)

-

ACE2 specific inhibitor (e.g., MLN-4760, for control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission = 320/420 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the recombinant ACE2 enzyme to the desired concentration in ACE2 Assay Buffer.

-

Prepare the ACE2 substrate solution in ACE2 Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to respective wells:

-

Test wells: this compound at various concentrations.

-

Positive Control wells: ACE2 enzyme without any test compound.

-

Negative Control wells: ACE2 enzyme with a known ACE2 inhibitor.

-

Blank wells: Assay buffer only (no enzyme).

-

-

Add the diluted ACE2 enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ACE2 substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Determine the percentage of ACE2 activation by comparing the reaction rates in the presence of this compound to the positive control.

-

Plot the percentage of activation against the concentration of this compound to determine the EC50 value.

-

Caption: Workflow for in vitro ACE2 activity assay.

Structure-Based Virtual Screening Protocol to Identify ACE2 Activators

This protocol outlines the general steps for a computational screening to identify potential ACE2 activators, similar to the approach that led to the discovery of this compound.[4][6][8]

Methodology:

-

Target Preparation:

-

Obtain the 3D structure of human ACE2 from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Identify potential allosteric binding sites for activators.

-

-

Ligand Library Preparation:

-

Compile a library of small molecules for screening (e.g., from commercial databases or in-house collections).

-

Prepare the ligand library by generating 3D conformers and assigning appropriate chemical properties.

-

-

Molecular Docking:

-

Use a molecular docking program to predict the binding poses and affinities of the ligands within the identified allosteric site of ACE2.

-

Rank the ligands based on their docking scores.

-

-

Post-Docking Analysis and Filtering:

-

Visually inspect the binding poses of the top-ranked compounds to assess the quality of the interactions.

-

Apply filters based on drug-like properties (e.g., Lipinski's rule of five) to select promising candidates.

-

-

Experimental Validation:

-

Acquire the selected compounds and test their activity in the in vitro ACE2 activity assay described above.

-

Caption: Virtual screening workflow for ACE2 activators.

Resorcinol (B1680541) and Naphthalein Scaffolds in Drug Design

While this compound itself has a specific application, its constituent chemical moieties, resorcinol and naphthalene (B1677914), are well-established scaffolds in medicinal chemistry.

-

Resorcinol Scaffold: The resorcinol (1,3-dihydroxybenzene) core is present in numerous biologically active compounds. Its ability to form hydrogen bonds and its synthetic versatility make it a valuable building block for designing inhibitors of various enzymes and receptors. For example, resorcinol derivatives have been developed as Hsp90 inhibitors and PD-1/PD-L1 interaction inhibitors for cancer therapy.[9][10][11][12]

-

Naphthalene Scaffold: The naphthalene bicyclic aromatic system is another privileged scaffold in drug discovery. Its rigid structure and lipophilic nature allow for favorable interactions with various biological targets. Naphthalene derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14]

Conclusion

This compound serves as a compelling example of a targeted drug discovery effort, demonstrating the successful identification of a specific enzyme activator through computational methods. While its primary role is as a tool compound for studying ACE2, the underlying resorcinol and naphthalene scaffolds hold broader significance in the field of medicinal chemistry. The provided protocols offer a starting point for researchers interested in investigating the effects of this compound and similar molecules on ACE2 activity and for those employing virtual screening in their drug discovery pipelines. Further research into the synthesis of this compound derivatives could lead to the development of more potent and drug-like ACE2 activators with therapeutic potential.

References

- 1. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. Frontiers | An update on angiotensin-converting enzyme 2 structure/functions, polymorphism, and duplicitous nature in the pathophysiology of coronavirus disease 2019: Implications for vascular and coagulation disease associated with severe acute respiratory syndrome coronavirus infection [frontiersin.org]

- 4. Food-Derived Up-Regulators and Activators of Angiotensin Converting Enzyme 2: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, validation, and prodrug design of an ACE2 activator for treating bacterial infection-induced lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. affigen.com [affigen.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Resorcinolnaphthalein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Resorcinolnaphthalein. This compound is a specific angiotensin-converting enzyme 2 (ACE2) enhancer and is of significant interest in hypertension and renal fibrosis research. The described method is suitable for the determination of this compound in bulk drug substances and can be adapted for various sample matrices with appropriate validation. This protocol utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and accurate analytical solution.

Introduction

This compound (C₂₄H₁₄O₅, M.W. 382.4 g/mol ) is a small molecule that has been identified as a potent and specific activator of ACE2. Given its potential therapeutic applications, a validated analytical method for its quantification is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a comprehensive HPLC method, including instrumentation, chromatographic conditions, and sample preparation, to ensure reliable and reproducible results.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Reagents: Formic acid (analytical grade).

-

Standards: this compound reference standard (purity ≥98%), Chrysene (internal standard, purity ≥98%).

Preparation of Solutions

-

Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution (Chrysene): Accurately weigh about 10 mg of Chrysene and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to have a final concentration of 10 µg/mL.

Chromatographic Conditions

The separation is achieved using the following parameters:

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 278 nm |

| Run Time | 15 minutes |

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N ≥ 2000 | > 5000 |

| Resolution (Rs) | Rs ≥ 2.0 (between analyte and IS) | > 3.0 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Retention Time (this compound) | ~ 6.5 min |

| Retention Time (Chrysene - IS) | ~ 10.2 min |

Experimental Workflow and Signaling Pathway Diagrams

Caption: HPLC analysis workflow for this compound.

Caption: Key relationships in HPLC method development.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is highly specific, accurate, and precise, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocol and validation data serve as a comprehensive guide for researchers and scientists working with this promising therapeutic agent.

Application Notes and Protocols: Resorcinolnaphthalein in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of resorcinolnaphthalein in enzymatic assays. The primary application of this compound is as an activator of Angiotensin-Converting Enzyme 2 (ACE2). Additionally, a conceptual protocol for a this compound-based phosphatase assay is presented as a potential application.

Application 1: this compound as an Activator of Angiotensin-Converting Enzyme 2 (ACE2)

This compound has been identified as a specific enhancer of ACE2 activity.[1] ACE2 is a critical enzyme in the renin-angiotensin system, where it converts angiotensin II to angiotensin-(1-7), playing a protective role in cardiovascular diseases.[2][3][4] The activation of ACE2 by this compound can be quantified using a fluorometric assay with a synthetic peptide substrate.

Quantitative Data

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Target Enzyme | Angiotensin-Converting Enzyme 2 (ACE2) | [1] |

| Activity | Enhancer/Activator | [1] |

| EC50 | 19.5 µM | [1] |

| Solubility | ≥ 2.08 mg/mL (5.44 mM) in 10% DMSO/90% Corn Oil | [1] |

| 2.08 mg/mL (5.44 mM) in 10% DMSO/40% PEG300/5% Tween-80/45% Saline (Suspended) | [1] | |

| 2.08 mg/mL (5.44 mM) in 10% DMSO/90% (20% SBE-β-CD in Saline) (Suspended) | [1] |

Experimental Protocol: ACE2 Activity Assay (Fluorometric)

This protocol describes the measurement of ACE2 activity in the presence of this compound using a synthetic fluorogenic substrate.

Materials:

-

Recombinant Human ACE2

-

ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 µM ZnCl₂)[5]

-

Fluorogenic ACE2 Substrate (e.g., MCA-based peptide substrate)[6][7]

-

This compound

-

DMSO (for stock solution preparation)

-

Black 96-well microplate

-

Fluorescence microplate reader (Ex/Em = 320/420 nm or as specified for the substrate)[8]

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare Working Solutions: Prepare serial dilutions of this compound in ACE2 Assay Buffer to achieve the desired final concentrations for the assay.

-

Enzyme Preparation: Dilute the recombinant human ACE2 in ACE2 Assay Buffer to the desired concentration.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

ACE2 Assay Buffer

-

This compound working solution (or vehicle control)

-

Diluted ACE2 enzyme

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Reaction Initiation: Add the fluorogenic ACE2 substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each concentration of this compound.

-

Plot the reaction rate against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.

-

Caption: Workflow for ACE2 activation assay with this compound.

Caption: Role of ACE2 and this compound in the Renin-Angiotensin System.

Application 2: Conceptual this compound-Based Phosphatase Assay

This section outlines a conceptual protocol for a colorimetric phosphatase assay using a hypothetical this compound-based substrate. This application is based on the principle of common chromogenic phosphatase substrates like p-nitrophenyl phosphate (B84403) (pNPP).

Principle:

A phosphorylated, non-colored derivative of this compound ("this compound Phosphate") is used as a substrate. A phosphatase enzyme cleaves the phosphate group, releasing the colored this compound, which can be quantified spectrophotometrically.

Hypothetical Quantitative Data

| Parameter | Expected Value/Property |

| Substrate | This compound Phosphate (Hypothetical) |

| Enzyme Class | Phosphatases (e.g., Alkaline Phosphatase, Acid Phosphatase) |

| Product | This compound |

| Detection Method | Colorimetric (Absorbance at a specific wavelength) |

| Expected Result | Increase in absorbance proportional to phosphatase activity |

Conceptual Experimental Protocol: Colorimetric Phosphatase Assay

Materials:

-

Phosphatase enzyme (e.g., Alkaline Phosphatase)

-

Phosphatase Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5 for alkaline phosphatase)

-

"this compound Phosphate" substrate

-

Stop Solution (e.g., 3 M NaOH)

-

Clear 96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Substrate Solution: Dissolve "this compound Phosphate" in the appropriate assay buffer to the desired concentration.

-

Prepare Enzyme Dilutions: Prepare serial dilutions of the phosphatase enzyme in the assay buffer.

-

Assay Setup: In a 96-well clear microplate, add the following to each well:

-

Phosphatase Assay Buffer

-

Enzyme dilution (or buffer for blank)

-

-

Reaction Initiation: Add the "this compound Phosphate" substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Add the Stop Solution to each well to stop the enzymatic reaction.

-

Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for this compound.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Plot the absorbance against the enzyme concentration to determine the relationship between enzyme concentration and activity.

-

Caption: Conceptual workflow for a this compound-based phosphatase assay.

Disclaimer: The this compound-based phosphatase assay is a conceptual application. The existence and commercial availability of a "this compound Phosphate" substrate have not been confirmed. This protocol is provided for illustrative purposes based on standard phosphatase assay principles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACE2 activation confers endothelial protection and attenuates neointimal lesions in prevention of severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A historical perspective on ACE2 in the COVID-19 era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit | Abcam [abcam.com]

- 7. Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric) 100 fluorometric tests [sigmaaldrich.com]

- 8. resources.amsbio.com [resources.amsbio.com]

Application Notes and Protocols: Synthesis and Therapeutic Application of Resorcinolnaphthalein Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinolnaphthalein and its derivatives are emerging as a promising class of small molecules with significant therapeutic potential, primarily through the activation of Angiotensin-Converting Enzyme 2 (ACE2). As a specific ACE2 enhancer, this compound has demonstrated potential in preclinical studies for the management of cardiovascular diseases, including hypertension and renal fibrosis. This document provides detailed application notes on the therapeutic rationale and protocols for the synthesis and evaluation of this compound derivatives.

Introduction